molecular formula C14H20FN3O2 B15112584 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B15112584
M. Wt: 281.33 g/mol
InChI Key: JHACMPYPEYNIOM-UHFFFAOYSA-N
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Description

6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoromethyl group, and construction of the dihydropyridazinone core. One common approach is to start with a piperidine derivative, followed by fluoromethylation and subsequent cyclization to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluoromethyl group.

    Reduction: Reduction reactions can target the carbonyl group or the dihydropyridazinone ring.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or the fluoromethyl group.

    Reduction: Reduced forms of the carbonyl group or the dihydropyridazinone ring.

    Substitution: Substituted derivatives with various functional groups replacing the fluoromethyl group.

Scientific Research Applications

6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the dihydropyridazinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Chloromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
  • 6-[3-(Bromomethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
  • 6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the fluoromethyl group in 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

6-[3-(fluoromethyl)piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C14H20FN3O2/c1-10(2)18-13(19)6-5-12(16-18)14(20)17-7-3-4-11(8-15)9-17/h5-6,10-11H,3-4,7-9H2,1-2H3

InChI Key

JHACMPYPEYNIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)CF

Origin of Product

United States

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